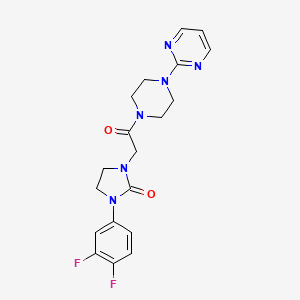

1-(3,4-Difluorophenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Description

This compound features an imidazolidin-2-one core substituted with a 3,4-difluorophenyl group at the 1-position and a 2-oxoethylpiperazine moiety at the 3-position. The 3,4-difluorophenyl group contributes to lipophilicity and metabolic stability, while the pyrimidin-2-yl piperazine moiety may facilitate hydrogen bonding and π-π stacking in enzymatic binding pockets .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O2/c20-15-3-2-14(12-16(15)21)27-11-10-26(19(27)29)13-17(28)24-6-8-25(9-7-24)18-22-4-1-5-23-18/h1-5,12H,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDLUTYYURYLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound has a complex structure that includes:

- Pyrimidine ring : Known for its role in various biological activities.

- Piperazine moiety : Commonly associated with pharmacological effects, including antipsychotic and anti-inflammatory properties.

- Imidazolidinone core : Often linked to antimicrobial and anticancer activities.

Molecular Formula

- Molecular Formula : C₁₄H₁₅F₂N₃O₂

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.29 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. The imidazolidinone scaffold has been linked to the inhibition of tumor cell proliferation.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the anticancer activity of related imidazolidinones against various cancer cell lines. The results showed significant inhibition of cell growth, particularly in breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.8 |

| HeLa (Cervical) | 20.0 |

Antimicrobial Activity

The compound's piperazine component suggests potential antimicrobial effects. Piperazine derivatives have been widely studied for their antibacterial and antifungal properties.

Research Findings

A recent study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the target compound may also possess these properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The proposed mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis. The imidazolidinone core may interact with cellular targets involved in these processes, leading to enhanced anticancer effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with a preference for tumor sites.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Mainly excreted via urine.

Toxicity studies are ongoing, but initial findings indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Core Modifications :

- The imidazolidin-2-one core is conserved across all compounds, but substitutions dictate target specificity. For example:

- ZX-42 and SCH772984 incorporate pyrimidine or pyridine rings, favoring kinase inhibition .

- Pramiconazole replaces pyrimidine with a triazole-dioxolane system, aligning with antifungal azoles like fluconazole .

Piperazine Linkers: The pyrimidin-2-yl piperazine group in the target compound and SCH772984 enhances binding to ATP pockets in kinases. In contrast, Irindalone’s unsubstituted piperazine targets G-protein-coupled receptors (GPCRs) like α₁-adrenoceptors .

Aromatic Substituents :

- 3,4-Difluorophenyl (target compound) vs. 2,4-difluorophenyl (Pramiconazole): Fluorine positioning affects metabolic stability and target affinity. 3,4-Difluorophenyl is less common in azoles but prevalent in kinase inhibitors .

- Chloro-methoxy-phenyl in ZX-42 improves solubility and ALK binding .

Biological Activity: Kinase Inhibitors: ZX-42 and SCH772984 show low-nanomolar IC₅₀ values, while the target compound’s activity remains underexplored . Antifungal vs. Antihypertensive: Pramiconazole and Irindalone exemplify how scaffold modifications redirect applications from infectious diseases to cardiovascular therapy .

Q & A

Q. Methodological Insight :

- Use NMR to confirm substituent positions (e.g., fluorine atoms on the phenyl ring).

- X-ray crystallography or density functional theory (DFT) simulations validate stereoelectronic effects .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

A multi-step synthesis is typically required:

Formation of the imidazolidin-2-one core : Achieved via cyclization of a urea derivative under acidic conditions .

Introduction of the difluorophenyl group : Via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .

Piperazine-pyrimidine linkage : A coupling reaction (e.g., amide bond formation or alkylation) using reagents like EDCI/HOBt in anhydrous THF at 0–5°C to minimize side reactions .

Q. Critical Parameters :

- Solvent polarity : THF or DMF balances reactivity and solubility.

- Temperature control : Exothermic steps (e.g., cyclization) require slow addition and cooling .

Advanced: How can researchers optimize reaction yields while minimizing impurities?

Answer:

Experimental Design Considerations :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrimidine functionalization .

- Purification strategies : Use column chromatography with gradients (e.g., 5–20% EtOAc/hexane) or recrystallization from ethanol/water mixtures .

- In-line monitoring : Employ HPLC-MS to track intermediate formation and optimize reaction termination points .

Data Contradiction Example :

If a reaction yields unexpected byproducts (e.g., over-alkylation), revisit the stoichiometry of the piperazine precursor or employ protecting groups for the imidazolidinone nitrogen .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Methodological Framework :

Assay standardization :

- Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known antagonists like ketanserin for 5-HT₂A receptor studies) .

Data normalization :

- Express IC₅₀ values relative to a reference compound to account for inter-lab variability.

Structural validation :

- Confirm batch-to-batch compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) .

Case Study :

If conflicting results arise in kinase inhibition assays, perform molecular docking studies to identify binding mode variations caused by subtle conformational changes in the piperazine ring .

Advanced: What in silico and in vitro methods are recommended for predicting metabolic stability?

Answer:

Integrated Workflow :

In silico prediction :

- Use CYP450 metabolism models (e.g., StarDrop or Schrödinger) to identify vulnerable sites (e.g., N-dealkylation of the piperazine ring) .

In vitro validation :

- Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS quantification of parent compound depletion .

Metabolite identification :

- Employ HR-MS/MS to characterize oxidation or defluorination products .

Key Finding :

The difluorophenyl group reduces CYP-mediated metabolism compared to non-fluorinated analogs, as observed in half-life (t₁/₂) extensions during microsomal studies .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR Strategy :

Core modifications :

- Replace imidazolidin-2-one with oxazolidinone to assess hydrogen bonding impact.

Substituent variations :

- Synthesize analogs with chloro or trifluoromethyl groups on the phenyl ring to evaluate steric vs. electronic effects .

Piperazine substitutions :

- Test pyridinyl or morpholinyl replacements to probe receptor selectivity .

Q. Data Analysis :

- Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.

- Cross-validate with molecular dynamics simulations to explain activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.